molecular formula C8H8ClF2NO B13559880 (2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL

(2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL

Cat. No.: B13559880
M. Wt: 207.60 g/mol
InChI Key: NSNWVMXSRAZEBW-LURJTMIESA-N
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Description

(2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL is a chiral β-amino alcohol derivative featuring a halogenated aromatic ring. This compound’s stereochemistry (R-configuration at the chiral center) and substitution pattern (3-chloro, 2,6-difluoro on the phenyl ring) make it a candidate for pharmaceutical applications, particularly in enantioselective synthesis or as a building block for bioactive molecules.

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

(2R)-2-amino-2-(3-chloro-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H8ClF2NO/c9-4-1-2-5(10)7(8(4)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1

InChI Key

NSNWVMXSRAZEBW-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1F)[C@H](CO)N)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)C(CO)N)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,6-difluorobenzene.

    Reaction Steps:

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol may involve:

    Large-scale reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and hydroxylation reactions.

    Purification: Employing techniques such as crystallization or chromatography for purification.

    Chiral Resolution: Using chiral catalysts or chiral chromatography for enantiomeric separation.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

    Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

    Chemical Intermediates: Used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

A closely related compound, (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS: 1213463-79-6), differs in three key aspects:

Halogen Substitution Positions: Target Compound: 3-chloro, 2,6-difluoro on the phenyl ring. Analog: 4-chloro, 2,5-difluoro substitution .

Stereochemistry :

  • The target compound has an R-configuration at the chiral center, while the analog is S-configured . Enantiomers often exhibit divergent biological activities; for instance, one enantiomer may act as an agonist while the other is inactive or antagonistic.

Synthetic Utility :

  • Both compounds are intermediates in drug development. However, the analog’s 4-chloro group may reduce metabolic stability compared to the target compound’s 3-chloro group due to differences in cytochrome P450 enzyme interactions.

Table 1: Structural and Functional Comparison
Property Target Compound Analog (CAS 1213463-79-6)
Substituent Positions 3-Cl, 2,6-F 4-Cl, 2,5-F
Chirality R-configuration S-configuration
Electron Effects Stronger para-directing (Cl, F) Altered meta/para electronic effects
Potential Bioactivity Unreported (theoretical) Unreported (intermediate use)

Physicochemical and Pharmacokinetic Differences

  • Solubility : Fluorine atoms enhance hydrophilicity, but the analog’s 2,5-difluoro arrangement may reduce solubility compared to the target’s 2,6-difluoro symmetry.
  • Metabolic Stability : Chlorine at the 3-position (target) is less susceptible to oxidative metabolism than 4-position chlorine (analog), as the latter is more exposed to hepatic enzymes .

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